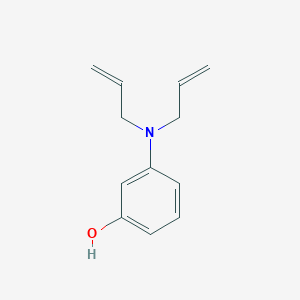![molecular formula C16H14N2O3 B8481179 1H-Isoindole-1,3(2H)-dione, 2-[2-(6-methoxy-2-pyridinyl)ethyl]- CAS No. 195819-18-2](/img/structure/B8481179.png)
1H-Isoindole-1,3(2H)-dione, 2-[2-(6-methoxy-2-pyridinyl)ethyl]-
描述
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1H-Isoindole-1,3(2H)-dione, 2-[2-(6-methoxy-2-pyridinyl)ethyl]- typically involves the condensation of an aromatic primary amine with a maleic anhydride derivative. One commonly employed approach involves the use of o-phthalic acids or anhydrides with amines in IPA: H2O as solvent at reflux, using SiO2-tpy-Nb as a catalyst to obtain the final products with moderate to excellent yields (41–93%) .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but the principles of green chemistry are often applied to ensure environmentally friendly and sustainable synthesis processes .
化学反应分析
Types of Reactions
1H-Isoindole-1,3(2H)-dione, 2-[2-(6-methoxy-2-pyridinyl)ethyl]- undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can convert it into reduced forms with different functional groups.
Substitution: It can undergo substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized isoindoline derivatives, while reduction can produce reduced isoindoline compounds .
科学研究应用
1H-Isoindole-1,3(2H)-dione, 2-[2-(6-methoxy-2-pyridinyl)ethyl]- has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Industry: Utilized in the development of photochromic materials, dyes, and polymer additives.
作用机制
The mechanism of action of 1H-Isoindole-1,3(2H)-dione, 2-[2-(6-methoxy-2-pyridinyl)ethyl]- involves its interaction with specific molecular targets and pathways. For instance, it has been shown to modulate the dopamine receptor D2, interacting with the main amino acid residues at its allosteric binding site . This interaction suggests its potential use as an antipsychotic agent and in the treatment of neurodegenerative diseases .
相似化合物的比较
Similar Compounds
Isoindoline-1,3-dione: The parent compound, known for its diverse biological activities.
2-(2,6-Dioxopiperidin-3-yl)-5-(piperidin-4-yl)isoindoline-1,3-dione: A similar compound used in the development of thalidomide-based PROTACs.
2-(2-(6-Oxopyridazin-1(6H)-yl)ethyl)isoindoline-1,3-dione:
Uniqueness
1H-Isoindole-1,3(2H)-dione, 2-[2-(6-methoxy-2-pyridinyl)ethyl]- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its methoxy group on the pyridine ring and the ethyl linkage to the isoindoline-1,3-dione core contribute to its unique reactivity and potential therapeutic applications .
属性
CAS 编号 |
195819-18-2 |
|---|---|
分子式 |
C16H14N2O3 |
分子量 |
282.29 g/mol |
IUPAC 名称 |
2-[2-(6-methoxypyridin-2-yl)ethyl]isoindole-1,3-dione |
InChI |
InChI=1S/C16H14N2O3/c1-21-14-8-4-5-11(17-14)9-10-18-15(19)12-6-2-3-7-13(12)16(18)20/h2-8H,9-10H2,1H3 |
InChI 键 |
VZHGPBQCWGDYET-UHFFFAOYSA-N |
规范 SMILES |
COC1=CC=CC(=N1)CCN2C(=O)C3=CC=CC=C3C2=O |
产品来源 |
United States |
Synthesis routes and methods
Procedure details








体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![4-Pyrimidineacetic acid,2-amino-6-[[3-fluoro-4-(1h-pyrrolo[2,3-b]pyridin-4-yloxy)phenyl]amino]-,ethyl ester](/img/structure/B8481099.png)


![6-[2-(4-Methoxy-2-nitrophenyl)hydrazinylidene]-3-[3-(trimethylsilyl)propoxy]cyclohexa-2,4-dien-1-one](/img/structure/B8481106.png)


![2-[(1-methylcyclopropyl)amino]-4-methylsulfinylpyrimidine-5-carboxamide](/img/structure/B8481137.png)
![3,9-Dioxaspiro[5.5]undecan-2-ol](/img/structure/B8481150.png)






